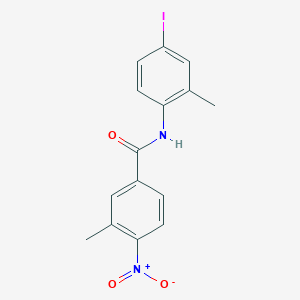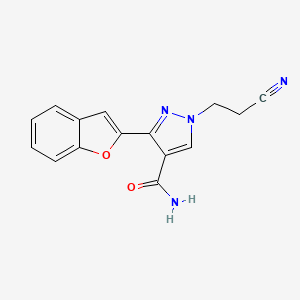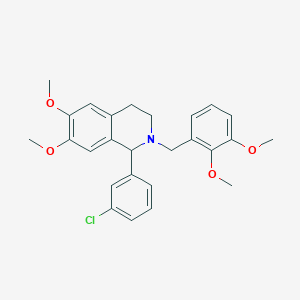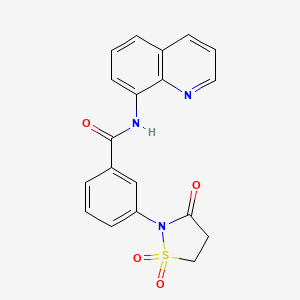![molecular formula C11H15F6NO2 B4933911 2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamate insecticides. It is commonly known as Bifenthrin and is widely used in agriculture and pest control. Bifenthrin is a synthetic pyrethroid that acts as a neurotoxin, targeting the nervous system of insects. It is highly effective against a wide range of pests, including ants, termites, cockroaches, and mosquitoes.
作用機序
Bifenthrin acts as a neurotoxin, targeting the nervous system of insects. It binds to sodium channels in the nerve cells, causing a prolonged depolarization of the cell membrane and preventing the transmission of nerve impulses. This leads to paralysis and death of the insect. Bifenthrin is highly selective for insects and has low toxicity to mammals and other non-target organisms.
Biochemical and Physiological Effects
Bifenthrin has been shown to have a range of biochemical and physiological effects on insects. It affects the activity of enzymes involved in energy metabolism, leading to a reduction in energy production and an increase in oxidative stress. It also affects the activity of neurotransmitters, leading to disruption of the nervous system and paralysis of the insect. Bifenthrin has been shown to have low toxicity to mammals and other non-target organisms, but it can have adverse effects on aquatic organisms and bees.
実験室実験の利点と制限
Bifenthrin has several advantages for use in lab experiments. It is highly effective against a wide range of pests and has low toxicity to mammals and other non-target organisms. It is also relatively stable and can be stored for long periods of time. However, Bifenthrin can have adverse effects on aquatic organisms and bees, and care should be taken when handling and disposing of the compound.
将来の方向性
There are several future directions for research on Bifenthrin. One area of research is the development of new formulations and delivery systems that can improve the efficacy and safety of the compound. Another area of research is the study of the ecological and environmental impacts of Bifenthrin, including its effects on non-target organisms and ecosystems. Finally, there is a need for further research on the mechanism of action of Bifenthrin and the development of new insecticides that target the nervous system of insects.
合成法
Bifenthrin is synthesized by the reaction of 2-methylcyclohexanone with 2,2,3,3-tetrafluoro-1-propenyl trifluoromethyl ketone in the presence of a base. The resulting product is then reacted with methyl isocyanate to form Bifenthrin. The synthesis of Bifenthrin is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
科学的研究の応用
Bifenthrin has been extensively studied for its insecticidal properties and its potential applications in pest control. It has been shown to be highly effective against a wide range of pests, including insects that are resistant to other insecticides. Bifenthrin has also been studied for its potential use in the control of disease vectors, such as mosquitoes, which are responsible for the transmission of diseases such as malaria and dengue fever.
特性
IUPAC Name |
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F6NO2/c1-6-4-2-3-5-7(6)20-9(19)18-8(10(12,13)14)11(15,16)17/h6-8H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUGIBBUSYLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)


![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)